5-bromo-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is commonly referred to as B-Temp, and its unique chemical properties make it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
B-Temp works by undergoing a chemical reaction with ROS, resulting in the formation of a fluorescent product that emits light at a specific wavelength. This fluorescence can be measured using various techniques such as fluorescence microscopy and spectroscopy, allowing researchers to quantify the concentration of ROS in cells.
Biochemical and Physiological Effects
B-Temp has been shown to have minimal effects on cellular functions, making it an ideal tool for studying various biochemical and physiological processes. Its ability to selectively detect ROS has made it a valuable tool in studying oxidative stress, which is a key factor in several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using B-Temp in lab experiments is its high selectivity for ROS, allowing for accurate measurement of ROS concentration in cells. Additionally, B-Temp is easy to use and has minimal effects on cellular functions, making it an ideal tool for studying various physiological and biochemical processes.
However, B-Temp has some limitations, including its sensitivity to light and temperature, which can affect its fluorescence properties. Additionally, B-Temp has a limited range of detection, making it unsuitable for measuring high concentrations of ROS.
Zukünftige Richtungen
There are several potential future directions for the use of B-Temp in scientific research. One possible direction is the development of new derivatives of B-Temp that have improved fluorescence properties and increased selectivity for specific types of ROS.
Another potential direction is the use of B-Temp in studying the role of ROS in disease progression and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Additionally, B-Temp could be used in developing new diagnostic tools for measuring ROS concentration in patients with various diseases.
Conclusion
In conclusion, B-Temp is a valuable tool for studying various biochemical and physiological processes due to its ability to act as a fluorescent probe for detecting and measuring ROS concentration in cells. Its high selectivity and minimal effects on cellular functions make it an ideal tool for scientific research. With further development and research, B-Temp has the potential to contribute to the development of new therapeutic strategies and diagnostic tools for several diseases.
Synthesemethoden
The synthesis of B-Temp involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)ethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure B-Temp.
Wissenschaftliche Forschungsanwendungen
B-Temp has been extensively used in scientific research due to its ability to act as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, and their dysregulation has been linked to several diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZSFJXURXCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.